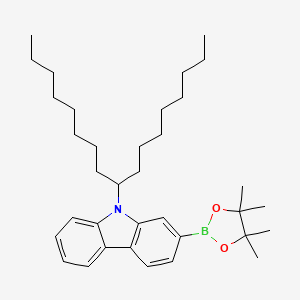
3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the carboxylic acid, fluorine, and piperazinyl moieties, contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazinyl Substitution: The piperazinyl group can be introduced through nucleophilic substitution, where the quinoline derivative is reacted with piperazine in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic steps to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting the ketone to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracetic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohols, and various substituted quinoline derivatives.
科学的研究の応用
3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has a wide range of scientific research applications, including:
Biology: It is studied for its antimicrobial properties, particularly against bacterial strains resistant to other antibiotics.
Medicine: The compound is investigated for its potential use as an antibiotic, with studies focusing on its efficacy, mechanism of action, and potential side effects.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, with research focusing on optimizing its synthesis and improving its properties.
作用機序
The mechanism of action of 3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of DNA, leading to the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.
Levofloxacin: A fluoroquinolone antibiotic with a similar structure but different stereochemistry and substituents.
Norfloxacin: A quinolone antibiotic with a similar core structure but different functional groups.
Uniqueness
3-Quinolinecarboxylic acid, 1-(2,4-dimethylphenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. The presence of the piperazinyl group, in particular, enhances its binding affinity to bacterial enzymes, making it a potent antimicrobial agent.
特性
CAS番号 |
164662-39-9 |
|---|---|
分子式 |
C22H22FN3O3 |
分子量 |
395.4 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H22FN3O3/c1-13-3-4-18(14(2)9-13)26-12-16(22(28)29)21(27)15-10-17(23)20(11-19(15)26)25-7-5-24-6-8-25/h3-4,9-12,24H,5-8H2,1-2H3,(H,28,29) |
InChIキー |
GBUIYURVKFXHFL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)






![5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13150321.png)


![tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13150350.png)
![6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150352.png)
